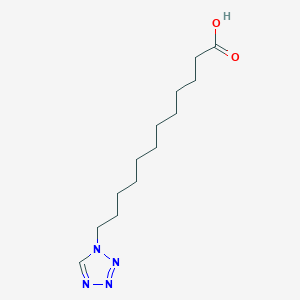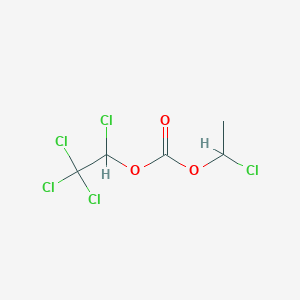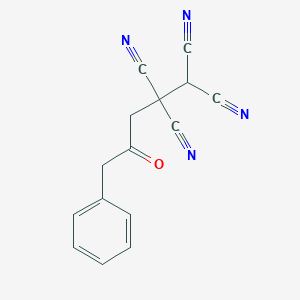
4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile is a complex organic compound with the molecular formula C13H6N4O This compound is notable for its unique structure, which includes a phenyl group and multiple nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile can be synthesized through the reaction of 2-aryl ketones with tetracyanoethylene. This reaction typically occurs in the presence of a catalytic amount of hydrochloric acid and can take several days to complete . Another method involves a solvent-free synthesis, which is more environmentally friendly and yields the compound in high purity .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The solvent-free method is particularly advantageous for industrial applications due to its simplicity and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium acetate, acetic acid, and various oxidizing and reducing agents . The conditions often involve moderate temperatures and specific catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions include various substituted malononitriles and other complex organic molecules that can be used in further synthetic applications .
Applications De Recherche Scientifique
4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile involves its ability to participate in various chemical reactions due to its reactive nitrile groups and phenyl ring. These functional groups allow it to interact with different molecular targets and pathways, facilitating the synthesis of more complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxoalkane-1,1,2,2-tetracarbonitriles: These compounds share a similar structure but differ in the length of the carbon chain and the presence of substituents.
Tricyanofuran (TCF) and Tricyanopyrrole (TCP) Derivatives: These compounds contain the buta-1,3-diene-1,1,3-tricarbonitrile moiety and are used in similar applications.
Uniqueness
4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile is unique due to its specific structure, which includes a phenyl group and multiple nitrile groups. This structure provides it with distinct reactivity and makes it a valuable compound for synthesizing a wide range of complex organic molecules .
Propriétés
Numéro CAS |
112332-11-3 |
|---|---|
Formule moléculaire |
C15H10N4O |
Poids moléculaire |
262.27 g/mol |
Nom IUPAC |
4-oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C15H10N4O/c16-8-13(9-17)15(10-18,11-19)7-14(20)6-12-4-2-1-3-5-12/h1-5,13H,6-7H2 |
Clé InChI |
CEQDHXQNBLNSAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)CC(C#N)(C#N)C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



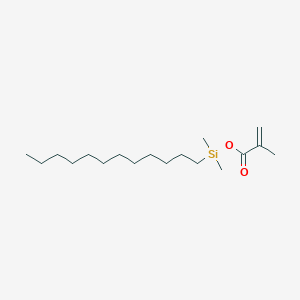
![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)

![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)

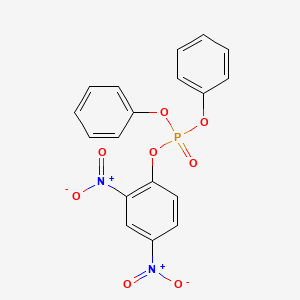

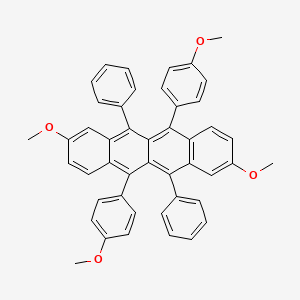
![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
